molecular formula C19H29N3O2S B10968260 2-[(Cyclohexylcarbamoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(Cyclohexylcarbamoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10968260
M. Wt: 363.5 g/mol
InChI Key: LBKPEDRCLBQKHX-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with the following structural formula:

    C9H16N2O3\text{C}_9\text{H}_{16}\text{N}_2\text{O}_3C9​H16​N2​O3​

    .
  • It contains a benzothiophene ring fused with a cyclohexane ring, along with an amide functional group.
  • The compound’s systematic name is 2-[(Cyclohexylcarbamoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide .
  • It is a solid substance with a melting point of 164-165°C and a boiling point of 463.8°C (at 760 mmHg) .
  • The IUPAC name is {[(Cyclohexylamino)carbonyl]amino}acetic acid .
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is to start with a benzothiophene derivative and introduce the necessary functional groups.

      Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen. These may include reagents, solvents, and temperature control.

      Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is limited.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and starting materials.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stereochemistry, and synthetic pathways.

      Biology: Investigating its interactions with biological macromolecules (e.g., enzymes, receptors).

      Industry: Limited information exists on industrial applications.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors).
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The compound’s specific arrangement of functional groups sets it apart from other benzothiophene derivatives.

    Properties

    Molecular Formula

    C19H29N3O2S

    Molecular Weight

    363.5 g/mol

    IUPAC Name

    2-(cyclohexylcarbamoylamino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

    InChI

    InChI=1S/C19H29N3O2S/c1-2-6-12-9-10-14-15(11-12)25-18(16(14)17(20)23)22-19(24)21-13-7-4-3-5-8-13/h12-13H,2-11H2,1H3,(H2,20,23)(H2,21,22,24)

    InChI Key

    LBKPEDRCLBQKHX-UHFFFAOYSA-N

    Canonical SMILES

    CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)NC3CCCCC3

    Origin of Product

    United States

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